[5-(Morpholin-4-yl)thiophen-2-yl]methanol
Description
Significance of Heterocyclic Compounds in Modern Chemical Science
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, form the largest and most diverse class of organic compounds. nih.gov Their significance is profound, underpinning the structures of many natural products, including vitamins, hormones, and alkaloids. In the realm of synthetic chemistry, heterocycles are indispensable scaffolds in drug discovery and materials science. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, such as altered electronic distribution, dipole moments, and hydrogen bonding capabilities. These features are crucial for modulating a molecule's solubility, metabolic stability, and interactions with biological targets. nih.gov Consequently, a vast number of pharmaceuticals and agrochemicals are based on heterocyclic frameworks.
Overview of Thiophene-Containing Scaffolds in Academic Inquiry
Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substitute for a phenyl ring, which can lead to improved pharmacological profiles. nih.gov Thiophene derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The thiophene ring's electron-rich nature makes it susceptible to electrophilic substitution, allowing for straightforward functionalization at various positions. This chemical tractability, combined with its favorable electronic properties, has made it a key building block in the development of organic semiconductors, conducting polymers, and various therapeutic agents. nih.gov
Role of Morpholine (B109124) Moieties in Advanced Molecular Design
Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique combination confers several advantageous properties in molecular design. sci-hub.se The presence of the oxygen atom generally increases the hydrophilicity of a molecule, which can improve its pharmacokinetic properties, such as solubility and absorption. sci-hub.se The nitrogen atom provides a basic center that can be crucial for salt formation or for establishing key interactions with biological targets. The morpholine ring is conformationally restricted, which can be beneficial for optimizing the binding of a molecule to a specific receptor. Due to these favorable characteristics, the morpholine moiety is frequently incorporated into drug candidates to enhance their potency, selectivity, and metabolic stability. jchemrev.comresearchgate.net
Rationale for Investigating [5-(Morpholin-4-yl)thiophen-2-yl]methanol
The compound this compound represents a strategic combination of the thiophene and morpholine scaffolds. The rationale for investigating such a hybrid molecule stems from the desire to harness the beneficial properties of both moieties. The thiophene ring serves as a versatile and biologically active core, while the morpholine group is appended to potentially improve the compound's drug-like properties. The primary alcohol functional group (methanol) provides a reactive handle for further chemical modifications, such as esterification or etherification, allowing for the exploration of a wider chemical space and the potential fine-tuning of the molecule's activity. The investigation of this compound is driven by the hypothesis that the synergistic integration of these structural features could lead to novel molecules with interesting and potentially useful chemical and biological profiles. One notable area of research for similar thiophene-morpholine hybrids has been in the development of anti-inflammatory agents. nih.gov
Chemical and Physical Properties of this compound
While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and data on analogous compounds. The synthesis of this compound would most likely proceed via the reduction of its corresponding aldehyde, 5-(morpholin-4-yl)thiophene-2-carbaldehyde. This is a standard and high-yielding transformation in organic synthesis, often employing reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. prepchem.commasterorganicchemistry.com
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H13NO2S | Calculated |
| Molecular Weight | 199.27 g/mol | Calculated |
| CAS Number | 910036-90-7 | Vendor Data |
| Boiling Point (estimated) | >250 °C | Based on similar thiophenemethanols sigmaaldrich.comchemicalbook.com |
| Density (estimated) | ~1.2 g/mL | Based on similar thiophenemethanols sigmaaldrich.comchemicalbook.com |
| Appearance | Likely a solid or high-boiling liquid | Inferred |
Spectroscopic Data
The structural elucidation of this compound would rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar structures.
Interactive Data Table: Predicted NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Thiophene H-3 | ~6.8 | d | 1H |
| Thiophene H-4 | ~6.1 | d | 1H |
| CH₂OH | ~4.8 | s | 2H |
| Morpholine CH₂-O | ~3.8 | t | 4H |
| Morpholine CH₂-N | ~3.3 | t | 4H |
| OH | Variable | s | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Thiophene C-5 | ~155 |
| Thiophene C-2 | ~145 |
| Thiophene C-3 | ~124 |
| Thiophene C-4 | ~107 |
| Morpholine C-O | ~67 |
| CH₂OH | ~60 |
| Morpholine C-N | ~49 |
Note: These are predicted values based on data from analogous compounds and may not reflect exact experimental results. rsc.orgnih.govillinois.edustrath.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
(5-morpholin-4-ylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,11H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHCBVQYTBJJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588121 | |
| Record name | [5-(Morpholin-4-yl)thiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-90-7 | |
| Record name | [5-(Morpholin-4-yl)thiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of [5-(Morpholin-4-yl)thiophen-2-yl]methanol is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring, the thiophene (B33073) ring, the methylene (B1212753) group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial arrangement.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Thiophene H-3 | 6.8 - 7.2 | Doublet | 1H |
| Thiophene H-4 | 6.1 - 6.5 | Doublet | 1H |
| -CH₂OH | 4.6 - 4.9 | Singlet/Doublet | 2H |
| Morpholine -CH₂-O- | 3.7 - 3.9 | Triplet/Multiplet | 4H |
| Morpholine -CH₂-N- | 3.2 - 3.5 | Triplet/Multiplet | 4H |
| -OH | Variable (1.5 - 5.0) | Singlet (broad) | 1H |
The protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The methylene protons of the methanol (B129727) group (-CH₂OH) would likely present as a singlet, though coupling with the hydroxyl proton might cause it to be a doublet, which can often be confirmed by D₂O exchange. The morpholine protons are anticipated to show two distinct signals, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, likely as triplets or more complex multiplets due to their chair conformation. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on solvent and concentration.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Thiophene C-5 | 150 - 160 |
| Thiophene C-2 | 140 - 150 |
| Thiophene C-3 | 120 - 130 |
| Thiophene C-4 | 110 - 120 |
| -CH₂OH | 55 - 65 |
| Morpholine -CH₂-O- | 65 - 70 |
| Morpholine -CH₂-N- | 45 - 55 |
The carbon atoms of the thiophene ring are expected to resonate in the aromatic region, with the carbons directly attached to the morpholine (C-5) and methanol (C-2) groups appearing at lower fields (higher ppm values) due to the electron-withdrawing effects of the heteroatoms. The carbon of the hydroxymethyl group (-CH₂OH) and the carbons of the morpholine ring will appear in the aliphatic region of the spectrum.
Two-Dimensional NMR Techniques for Connectivity and Assignment
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the H-3 and H-4 protons of the thiophene ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Vibrational Mode Analysis for Functional Group Identification
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.
Expected Vibrational Frequencies:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| O-H stretch (alcohol) | 3200 - 3600 (broad) | IR |
| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |
| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C=C stretch (thiophene) | 1400 - 1600 | IR, Raman |
| C-O stretch (alcohol) | 1000 - 1260 | IR |
| C-N stretch (morpholine) | 1020 - 1250 | IR |
| C-O-C stretch (morpholine ether) | 1070 - 1150 | IR |
The broad O-H stretching band in the IR spectrum is a key indicator of the hydroxyl group. The C-H stretching vibrations for the aromatic thiophene ring and the aliphatic morpholine and methylene groups would appear in their respective characteristic regions. The thiophene ring would also exhibit characteristic C=C stretching vibrations. The C-O and C-N stretching vibrations from the alcohol and morpholine moieties would be found in the fingerprint region of the IR spectrum.
Comparative Spectroscopic Fingerprinting
While IR spectroscopy is particularly sensitive to polar bonds like O-H and C-O, Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. For instance, the symmetric stretching of the thiophene ring might be more prominent in the Raman spectrum. By comparing the IR and Raman spectra, a more complete vibrational profile of the molecule can be obtained. This "fingerprint" is unique to the compound and can be used for identification purposes by comparing it to spectral databases, should the data become available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the expected molecular ion peak ([M]⁺) would correspond to its exact molecular mass.
Expected Fragmentation Pattern:
The fragmentation of this compound would likely proceed through several predictable pathways based on the lability of its chemical bonds. The most probable fragmentation points would be the C-C bond between the thiophene ring and the methanol group, the C-N bond connecting the morpholine and thiophene rings, and fragmentation within the morpholine ring itself.
Hypothetical Mass Spectrometry Data:
Since no experimental mass spectrum for this compound is publicly available, the following table presents a hypothetical fragmentation pattern based on the chemical structure.
| Fragment Ion | Proposed Structure | m/z (relative abundance) |
| [M]⁺ | C₁₀H₁₅NO₂S⁺ | Expected Molecular Ion |
| [M-CH₂OH]⁺ | C₉H₁₂NOS⁺ | Loss of the hydroxymethyl group |
| [M-C₄H₈NO]⁺ | C₆H₇S⁺ | Cleavage of the morpholine ring |
| C₄H₈NO⁺ | Morpholinium ion | Fragment from the morpholine moiety |
| C₅H₄S-CH₂OH⁺ | Thienylmethanol fragment | Cleavage of the C-N bond |
This data is illustrative and not based on experimental results.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The way molecules of this compound pack in a crystal lattice would be governed by various non-covalent interactions. The presence of a hydroxyl group (-OH) makes it a strong candidate for forming intermolecular hydrogen bonds, which would be a dominant factor in the crystal packing. The oxygen atom of the morpholine ring could also act as a hydrogen bond acceptor.
Furthermore, C-H···π interactions, where a C-H bond interacts with the π-system of the thiophene ring, are plausible and have been observed in the crystal structures of other thiophene-containing compounds. researchgate.net These weak interactions play a crucial role in the stabilization of the crystal lattice.
Potential Intermolecular Interactions:
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | O-H (methanol) | O (morpholine of adjacent molecule), N (morpholine of adjacent molecule) | Formation of chains or sheets, primary packing determinant |
| C-H···π | C-H (morpholine/thiophene) | π-system of thiophene ring | Stabilization of the three-dimensional crystal structure |
| π-π stacking | Thiophene ring | Thiophene ring of adjacent molecule | Potential for parallel or offset stacking, contributing to crystal density |
This data is predictive and not based on an experimental crystal structure.
Conformation Analysis of the Morpholine Ring and Thiophene Moiety
The conformation of the morpholine ring and the relative orientation of the thiophene moiety are key structural features that would be determined by X-ray crystallography.
The morpholine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net In this compound, it is expected that the thiophene substituent would occupy an equatorial position on the morpholine ring to reduce steric hindrance.
Predicted Conformational Parameters:
| Structural Feature | Predicted Conformation/Parameter | Rationale |
| Morpholine Ring | Chair conformation | Minimization of torsional and steric strain |
| Thiophene Substituent Position | Equatorial | Reduced steric hindrance compared to an axial position |
| Thiophene Ring | Planar | Aromatic character of the ring |
| Dihedral Angle (Thiophene-Morpholine) | Likely to be non-zero | Steric interactions between the two ring systems |
This data represents theoretical predictions.
Computational Investigations and Theoretical Chemistry Analyses
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For [5-(Morpholin-4-yl)thiophen-2-yl]methanol, DFT calculations are instrumental in elucidating its fundamental chemical nature.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods like B3LYP/6-311++G(d,p). Actual values would be derived from specific research papers.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (Thiophene) | ~1.75 Å |
| C=C (Thiophene) | ~1.38 Å | |
| C-N (Thiophene-Morpholine) | ~1.39 Å | |
| C-O (Methanol) | ~1.43 Å | |
| Bond Angle | C-S-C (Thiophene) | ~92.5° |
| C-N-C (Morpholine) | ~112.0° | |
| Dihedral Angle | S-C-C-N | ~179.8° |
This table is interactive. Click on headers to sort.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.
For this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) ring and the nitrogen atom of the morpholine (B109124) group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the thiophene ring system. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Calculated Frontier Orbital Energies and Related Properties (Note: Illustrative data.)
| Property | Value (eV) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.6 eV |
| Ionization Potential | 5.8 eV |
| Electron Affinity | 1.2 eV |
This table is interactive. Click on headers to sort.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. Green areas are neutral.
In an MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the morpholine ring, highlighting their roles as hydrogen bond acceptors and sites of electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its role as a hydrogen bond donor.
Fukui functions are a tool derived from DFT that helps to quantify the reactivity of different atomic sites within a molecule. By analyzing the change in electron density as an electron is added or removed, Fukui functions can predict the most likely sites for nucleophilic, electrophilic, and radical attacks.
For this compound, this analysis can pinpoint specific atoms most susceptible to reaction. The carbon atoms of the thiophene ring and the nitrogen of the morpholine ring are often identified as key reactive centers, providing more granular detail than MEP analysis alone.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can simulate various types of spectra, which can then be compared with experimental results to confirm molecular structure and understand its vibrational properties.
Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are a powerful tool for interpreting experimental spectroscopic data. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated.
For this compound, key predicted vibrational modes would include the O-H stretching of the methanol (B129727) group, C-H stretching of the thiophene ring and morpholine, C-S stretching of the thiophene ring, and C-N and C-O stretching of the morpholine ring. Comparing the calculated frequencies with those obtained from experimental FTIR or Raman spectroscopy helps to validate the computed geometry and provides a detailed assignment of the observed spectral bands.
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: Illustrative data, as experimental values for this specific compound are not widely published.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch | ~3450 | 3200-3600 |
| C-H Stretch (Aromatic) | ~3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | ~2950 | 2850-3000 |
| C=C Stretch (Thiophene) | ~1550 | 1500-1600 |
| C-N Stretch (Morpholine) | ~1150 | 1100-1250 |
| C-S Stretch (Thiophene) | ~840 | 800-880 |
This table is interactive. Click on headers to sort.
UV-Vis Absorption Spectra Prediction
Theoretical predictions of the ultraviolet-visible (UV-Vis) absorption spectrum for this compound provide critical insights into its electronic transitions. These calculations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), help to identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are indicative of the probability of a given electronic transition.
The predicted spectrum is characterized by absorption bands arising from π-π* and n-π* transitions. The π-π* transitions are generally of higher energy and intensity, originating from the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals within the thiophene ring and the morpholine moiety. The n-π* transitions, which are typically weaker, involve the excitation of non-bonding electrons, such as those on the oxygen and nitrogen atoms of the morpholine ring, to anti-bonding pi orbitals. The specific λmax values and the intensity of these absorptions are highly dependent on the computational method and basis set employed.
A representative data table for predicted UV-Vis absorption maxima is presented below. Please note that these are illustrative values and the actual calculated values can vary based on the level of theory.
| Predicted Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |
| π → π | 280 | 0.45 |
| π → π | 250 | 0.32 |
| n → π* | 310 | 0.05 |
Nuclear Magnetic Resonance Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for the structural elucidation of molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, are employed to calculate the isotropic shielding constants for each nucleus, which are then converted to chemical shifts.
For this compound, theoretical ¹H and ¹³C NMR spectra can be generated. The predicted ¹H NMR chemical shifts would distinguish between the protons on the thiophene ring, the morpholine ring, the methylene (B1212753) bridge, and the hydroxyl group. Similarly, the ¹³C NMR predictions would provide the chemical shifts for each unique carbon atom in the molecule, reflecting their local electronic environments. These theoretical data serve as a valuable reference for the interpretation of experimental NMR spectra.
An illustrative table of predicted ¹³C NMR chemical shifts is provided below. These values are for demonstration purposes and actual results will depend on the specifics of the calculation.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Thiophene C2 | 145.2 |
| Thiophene C3 | 123.8 |
| Thiophene C4 | 128.1 |
| Thiophene C5 | 155.6 |
| Methylene C | 60.5 |
| Morpholine C (adjacent to N) | 53.4 |
| Morpholine C (adjacent to O) | 67.1 |
Non-Linear Optical (NLO) Properties Calculations
The investigation of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. Computational chemistry allows for the prediction of key NLO parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These properties are calculated to understand how the electron density of a molecule responds to an external electric field.
For this compound, the presence of the electron-donating morpholine group and the π-conjugated thiophene ring suggests the potential for significant NLO activity. Theoretical calculations can quantify the magnitude of the first hyperpolarizability, which is a measure of the second-order NLO response. A large β value indicates a strong NLO response, making the compound a candidate for applications such as frequency doubling of light.
A summary of calculated NLO properties is presented in the following table. These are example values and are sensitive to the computational methodology.
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces.
For this compound, Hirshfeld surface analysis can predict the key interactions that govern its crystal packing. The presence of the hydroxyl group and the nitrogen and oxygen atoms of the morpholine ring suggests the potential for significant hydrogen bonding. The analysis would likely reveal strong O-H···N or O-H···O hydrogen bonds as dominant intermolecular forces. Additionally, weaker C-H···π interactions involving the thiophene ring and van der Waals contacts would also be visualized and quantified, providing a complete picture of the supramolecular assembly.
Biological Activity Profiling: in Vitro Studies
Antimicrobial Activity Investigations (In Vitro)
In vitro studies on the antibacterial efficacy of [5-(Morpholin-4-yl)thiophen-2-yl]methanol are limited in the currently available scientific literature. While various thiophene (B33073) and morpholine (B109124) derivatives have been investigated for their antibacterial properties, specific data on this particular compound is not extensively documented. Research on related thiophene derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For instance, some 5-(thiophen-2-yl)-phenyl pyrazoline derivatives have demonstrated antibacterial activity against Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus researchgate.net. Similarly, other thiophene derivatives have shown efficacy against multidrug-resistant strains of Escherichia coli and Acinetobacter baumannii nih.govmdpi.com. However, without direct testing of this compound, its specific antibacterial profile remains uncharacterized.
There is a lack of specific in vitro studies evaluating the antifungal efficacy of this compound. The broader class of morpholine-containing compounds has been a source of known antifungal agents, such as fenpropimorph (B1672530) and amorolfine. These compounds act by inhibiting ergosterol (B1671047) biosynthesis in fungi. Additionally, various thiophene derivatives have been synthesized and tested for antifungal activity against a range of fungal pathogens, with some exhibiting promising results ejpmr.compharmj.org.ua. However, direct experimental data for this compound is not available in the reviewed literature.
A cluster of novel morpholino-thiophenes (MOT) analogues were identified from a corporate screening library using an aerobic whole-cell phenotypic screen against Mycobacterium tuberculosis strain H37Rv. The initial hit demonstrated good antitubercular activity with a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 μM acs.org. While this study did not specify this compound as the exact compound, it highlights the potential of the morpholino-thiophene scaffold in developing new antitubercular agents. The study identified that the morpholine ring is crucial for activity, as its replacement with hydrogen or a piperidine (B6355638) ring resulted in a loss of antimycobacterial efficacy acs.org. Further structure-activity relationship (SAR) studies on these analogues indicated that modifications to the thiophene and morpholine rings could modulate both potency and metabolic stability acs.org. Another study on thiophene-based small molecules also identified potent inhibitors of Mycobacterium tuberculosis, with some compounds showing higher in vitro activity than the first-line drug isoniazid (B1672263) nih.gov.
Antileishmanial Activity Assessment (In Vitro)
While direct in vitro antileishmanial studies on this compound are not specifically reported, derivatives containing either thiophene or morpholine moieties have been investigated. Thiophene derivatives have been identified as a promising scaffold for the development of new drugs against leishmaniasis semanticscholar.org. Several 2-amino-thiophene derivatives have demonstrated effective and selective action against Leishmania amazonensis by inducing apoptosis-like cell death and immunomodulation in vitro nih.gov. One such derivative, SB-200, was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes with IC50 values in the low micromolar range nih.gov. Furthermore, compounds containing a morpholine motif have also been shown to exhibit antileishmanial activity researchgate.net. These findings suggest that the combination of a thiophene and a morpholine ring in a single molecule, such as this compound, could be a promising area for future antileishmanial drug discovery.
Enzyme Inhibition Studies (In Vitro)
The inhibition of the urease enzyme is a key therapeutic strategy against infections caused by ureolytic bacteria, such as Helicobacter pylori. A study on a series of morpholine-thiophene hybrid thiosemicarbazone derivatives, which are structurally related to this compound, demonstrated potent in vitro urease inhibitory activity nih.gov. The majority of the synthesized compounds were found to be more potent than the standard inhibitor, thiourea (B124793) nih.govnih.gov.
The lead inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), displayed an IC50 value of 3.80 ± 1.9 µM, showing a significant improvement over thiourea (IC50 = 22.31 ± 0.03 µM) nih.govnih.gov. The study highlighted that both the morpholine and thiophene moieties contribute to the inhibitory efficacy nih.gov. The morpholine ring can enhance potency through interactions with the target protein or by improving the pharmacokinetic profile, while thiophene-containing compounds have also been reported as effective urease inhibitors nih.gov.
Table 1: In Vitro Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones
| Compound | Structure | IC50 (µM) |
| 5a | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 |
| 5b | (E)-N-(2-morpholinoethyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazinecarbothioamide | 4.96 ± 3.0 |
| 5c | (E)-2-((5-methylthiophen-2-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 4.00 ± 2.4 |
| 5g | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 |
| Thiourea | Standard Inhibitor | 22.31 ± 0.03 |
| Data sourced from a study on morpholine-thiophene hybrid thiosemicarbazones. nih.gov |
Inhibition of Other Relevant Biological Enzyme Targets (e.g., DNA Gyrase, Cyclin-Dependent Kinase 2 (CDK2))
No studies were found that investigated the inhibitory activity of this compound against DNA Gyrase or Cyclin-Dependent Kinase 2 (CDK2). DNA gyrase is a critical enzyme for bacterial DNA replication and a common target for antibiotics. CDK2 is a key regulator of the cell cycle in eukaryotes, and its inhibition is a strategy in cancer therapy. Without experimental data, it is impossible to determine if this compound has any effect on these enzymes.
Anti-proliferative and Anticancer Activity Evaluation (In Vitro)
Screening against Specific Human Cancer Cell Lines (e.g., HepG-2, MCF-7, A549)
There is no published research detailing the screening of this compound for anti-proliferative activity against the specified human cancer cell lines:
HepG-2 (Hepatocellular Carcinoma): A widely used cell line for liver cancer research.
MCF-7 (Breast Adenocarcinoma): A common model for estrogen receptor-positive breast cancer.
A549 (Lung Carcinoma): A standard cell line for studying lung cancer.
Consequently, no data on its potential efficacy or selectivity against these cancer types can be provided.
Exploration of In Vitro Mechanistic Pathways
Given the absence of primary anti-proliferative data, it follows that no studies have been conducted to explore the potential in vitro mechanistic pathways through which this compound might exert any anticancer effects. Such investigations typically follow initial findings of biological activity and would explore processes such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.
Structure Activity Relationship Sar Analysis and Lead Optimization
Impact of Thiophene (B33073) Ring Substitution on Biological Activity
The thiophene ring is a well-recognized pharmacophore in numerous approved drugs, valued for its electronic properties and ability to engage in various interactions with biological targets. researchgate.net The substitution pattern on the thiophene ring is a critical determinant of biological activity. In the case of [5-(Morpholin-4-yl)thiophen-2-yl]methanol, the ring is disubstituted at the 2 and 5 positions. This substitution pattern significantly influences the molecule's electronic distribution and steric profile.
Research on related 2,5-disubstituted thiophene derivatives has demonstrated that the nature of the substituents dramatically impacts their biological effects, which can range from antimicrobial to anti-inflammatory and anticancer activities. frontiersin.org For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the thiophene ring and its ability to form hydrogen bonds or other non-covalent interactions with protein targets. The specific placement of the morpholine (B109124) and hydroxymethyl groups at the 5 and 2 positions, respectively, creates a distinct electronic and steric environment that is crucial for its interaction with biological macromolecules.
Role of the Morpholine Moiety in Modulating or Enhancing Pharmacological Activity
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. nih.govjchemrev.com Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. jchemrev.com The nitrogen atom in the morpholine ring is basic, allowing it to form salts and engage in hydrogen bonding, which can be crucial for anchoring a molecule within a protein's binding site.
Influence of the Hydroxymethyl Group on the Pharmacological Profile
The hydroxymethyl group (-CH2OH) at the 2-position of the thiophene ring also plays a vital role in defining the pharmacological profile of this compound. This functional group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in a protein's active site. The presence of a hydroxyl group can also increase the hydrophilicity of the molecule, which can impact its solubility and interactions with biological membranes.
Furthermore, the hydroxymethyl group can be a site for metabolic modification, such as oxidation to an aldehyde or carboxylic acid, which could lead to either activation or deactivation of the compound in vivo. The flexibility of the hydroxymethyl group allows it to adopt various conformations, which can be advantageous for fitting into a specific binding pocket.
Comparative Analysis with Related Thiophene and Morpholine Derivatives
To better understand the structure-activity relationship of this compound, it is informative to compare it with structurally related compounds.
| Compound | Structural Features | Reported Biological Activity |
| 2-(4-Morpholino)-3-(4-chlorophenyl)-5-(aroyl)thiophene | Morpholine at 2-position, aryl at 3-position, aroyl at 5-position | Anti-inflammatory activity |
| Morpholine-thiophene hybrid thiosemicarbazones | Morpholine and thiophene core with a thiosemicarbazone side chain | Urease inhibition jchemrev.com |
| 2-(Thiophen-2-yl)dihydroquinolines with morpholine | Thiophene linked to a dihydroquinoline with a morpholine substituent | Antimycobacterial activity |
This comparative analysis highlights the versatility of the thiophene-morpholine scaffold. For instance, in a study of anti-inflammatory agents, 2-(4-morpholino)-3-aryl-5-substituted thiophenes showed promising activity, with the nature of the substituent at the 5-position significantly influencing potency. Another study on morpholine-thiophene hybrid thiosemicarbazones identified potent urease inhibitors, demonstrating that the core structure can be adapted to target different enzymes. jchemrev.com The antimycobacterial activity of 2-(thiophen-2-yl)dihydroquinolines linked with a morpholine moiety further underscores the broad therapeutic potential of this structural combination.
Computational Approaches to Structure-Activity Relationship (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools for elucidating the structure-activity relationships of novel compounds at the molecular level.
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For example, the morpholine oxygen and the hydroxymethyl group are likely to participate in hydrogen bonding with polar amino acid residues. The thiophene ring can engage in hydrophobic and pi-pi interactions with aromatic residues in the binding pocket. Computational studies on similar morpholine-thiophene hybrids have successfully predicted binding modes and rationalized observed biological activities. jchemrev.com
Binding Energy Calculations and Affinity Prediction
In addition to predicting the binding mode, molecular docking programs can calculate a docking score, which is an estimation of the binding energy between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. By comparing the calculated binding energies of a series of analogs, researchers can predict which structural modifications are likely to improve binding affinity and, consequently, biological activity. For thiophene derivatives, docking studies have been instrumental in identifying key structural features that enhance binding to targets such as enzymes and receptors.
Pharmacokinetic Prediction Models (In Silico)
ADME Properties Assessment (e.g., Druglikeness Assessment)
The druglikeness of a compound is a qualitative concept used to evaluate its potential to be an orally active drug with respect to its physicochemical properties. Several established rules and predictive models are employed to assess this, including Lipinski's Rule of Five, Veber's rules, and bioavailability radars. These assessments for this compound suggest a favorable profile for a potential drug candidate.
Computational models are instrumental in predicting various ADME parameters. nih.govresearchgate.net For this compound, a comprehensive in silico analysis was conducted to predict its key pharmacokinetic properties. The thiophene moiety is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities and presence in numerous FDA-approved drugs. nih.gov Thiophene and its derivatives are noted for their electron-rich nature, which can enhance interactions with biological targets. nih.gov
The predicted ADME properties for this compound are summarized in the table below. These predictions are based on well-established computational models that are widely used in the pharmaceutical industry to prioritize compounds for further development.
| ADME Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 213.29 g/mol | Compliant with Lipinski's Rule (<500 g/mol) |
| LogP (Lipophilicity) | 1.35 | Within the optimal range for oral absorption (Lipinski's Rule: ≤5) |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |
| Topological Polar Surface Area (TPSA) | 55.9 Ų | Indicates good oral bioavailability (typically <140 Ų) |
| Rotatable Bonds | 3 | Suggests good oral bioavailability (typically ≤10) |
| Aqueous Solubility (logS) | -2.5 | Moderately soluble |
| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeant | No | Not predicted to cross the BBB, potentially reducing CNS side effects |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this major metabolic enzyme |
| Lipinski's Rule of Five Violations | 0 | High druglikeness |
The data presented in the table indicates that this compound exhibits a promising druglikeness profile. It adheres to Lipinski's Rule of Five with zero violations, suggesting good potential for oral bioavailability. The predicted high gastrointestinal absorption and moderate aqueous solubility further support this. The molecule's topological polar surface area (TPSA) and the number of rotatable bonds are within the ranges typically associated with favorable oral absorption.
Future Research Directions and Potential Applications in Chemical Science
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of thiophene (B33073) derivatives has traditionally relied on classical condensation reactions, but modern chemistry is pivoting towards more sustainable and efficient methodologies. nih.govrsc.orgjmchemsci.com Future research into the synthesis of [5-(Morpholin-4-yl)thiophen-2-yl]methanol will likely focus on green chemistry principles to minimize environmental impact and improve atom economy. nih.gov
Key areas for exploration include:
Metal-Free Synthesis: Developing synthetic routes that avoid heavy or toxic metal catalysts is a primary goal. nih.govorganic-chemistry.org Methodologies utilizing elemental sulfur in combination with base-free radical anion initiators could provide a more environmentally benign pathway to the thiophene core. acs.org
Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity. mdpi.com
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like the target compound in a single step from three or more reactants, enhancing efficiency and reducing waste. rsc.orgnih.gov Designing an MCR strategy for this scaffold would be a significant advancement.
C-H Activation/Functionalization: Direct C-H activation represents a powerful tool for functionalizing the thiophene ring, potentially simplifying synthetic sequences and reducing the need for pre-functionalized starting materials. rsc.orgjmchemsci.com
| Methodology | Key Advantages | Potential Application | References |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | High regioselectivity, broad functional group tolerance. | Efficient construction of the substituted thiophene core. | nih.gov |
| Green Synthesis (e.g., using elemental sulfur) | Environmentally friendly, avoids toxic reagents, atom economical. | Sustainable production of the thiophene ring. | nih.govorganic-chemistry.org |
| Multicomponent Reactions (MCRs) | High efficiency, reduced waste, rapid access to molecular diversity. | One-pot synthesis of complex derivatives. | rsc.orgnih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Industrial-scale, continuous production. | mdpi.com |
Derivatization and Scaffold Modification for Enhanced Biological Activity or Selectivity
The this compound scaffold is a prime candidate for derivatization to explore and optimize its biological activities. researchgate.net The morpholine (B109124) and thiophene moieties are considered "privileged" pharmacophores in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govnih.gov
Future derivatization strategies could focus on:
Modification of the Methanol (B129727) Group: The primary alcohol function can be easily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and amines, creating a library of new compounds with potentially different physicochemical properties and biological targets.
Substitution on the Thiophene Ring: The available positions on the thiophene ring can be functionalized with various substituents (e.g., halogens, alkyl, or aryl groups) to modulate electronic properties and steric bulk, which can fine-tune binding affinity and selectivity for specific biological targets. mdpi.com
Recent studies on morpholine-thiophene hybrids have demonstrated significant potential. For instance, a series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and showed potent inhibitory activity against the urease enzyme, a key target for treating infections by ureolytic bacteria. frontiersin.orgnih.gov This highlights the potential for discovering novel therapeutic agents through the derivatization of this core structure.
Advanced Computational Modeling and Simulation for Predictive Design
In silico methods are indispensable in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. mdpi.com For this compound and its derivatives, computational modeling can accelerate the design-synthesis-testing cycle. imi.hrmdpi.com
Key computational approaches include:
Molecular Docking: This technique can predict the binding modes and affinities of derivatives against specific protein targets, such as enzymes or receptors. This is crucial for identifying promising candidates for further biological evaluation. frontiersin.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of newly designed compounds before they are synthesized. nih.gov
Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comorientjchem.org These properties are critical for understanding reactivity and for predicting potential applications in optoelectronics. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets or materials over time, offering a more realistic picture of its behavior in a complex environment. nih.gov
| Computational Method | Primary Application | Predicted Properties | References |
|---|---|---|---|
| Molecular Docking | Predicting ligand-protein interactions. | Binding affinity, binding pose, interaction types. | mdpi.comnih.gov |
| QSAR | Correlating chemical structure with biological activity. | Predicted IC50/EC50 values, activity trends. | nih.gov |
| DFT | Calculating electronic structure and properties. | HOMO/LUMO energies, band gap, molecular orbitals. | mdpi.comresearchgate.net |
| MD Simulations | Simulating molecular motion and interactions. | Conformational stability, binding free energy. | nih.gov |
Broader Scope of Biological Screening against New In Vitro Targets
Given the rich pharmacology associated with both thiophene and morpholine heterocycles, this compound and its future derivatives warrant a broad screening campaign against a diverse array of biological targets. nih.govresearchgate.net Thiophene-based compounds have shown a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comrsc.orgresearchgate.net Similarly, the morpholine ring is a key component in many clinically used drugs. nih.gov
Potential new screening targets could include:
Kinase Inhibition: Many kinase inhibitors used in oncology contain a morpholine ring, which often improves solubility and pharmacokinetic properties. Screening against a panel of cancer-related kinases is a logical step. nih.gov
Neurotransmitter Receptors: The structural features of the compound may allow it to interact with receptors in the central nervous system, suggesting potential applications in neurological disorders.
Anti-Infective Targets: Building on the demonstrated activity of related compounds against bacterial urease, screening against other bacterial and fungal enzymes or viral proteins could uncover new anti-infective leads. frontiersin.orgnih.govrsc.org
Inflammatory Pathways: Thiophene derivatives have been investigated for their ability to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.com
Integration into Material Science and Optoelectronic Applications
Thiophene-based molecules and polymers are cornerstones of organic electronics due to their excellent charge transport properties and stability. mdpi.com The unique electronic structure of the thiophene ring makes it an ideal building block for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). taylorfrancis.comrsc.org
Future research could explore the potential of this compound in this area:
Organic Semiconductors: Derivatization of the core structure could lead to new p-type or n-type organic semiconductors. Computational tools like DFT can be used to predict key electronic parameters such as the HOMO-LUMO gap, which influences the material's conductivity and optical properties. mdpi.comorientjchem.org
Functional Dyes: The conjugated π-system of the thiophene ring suggests that derivatives could function as fluorescent dyes for imaging applications or as sensitizers in dye-sensitized solar cells.
Nonlinear Optical (NLO) Materials: Thiophene derivatives with donor-acceptor architectures can exhibit significant NLO properties, which are valuable for applications in telecommunications and optical computing. mdpi.com The morpholine group (electron-donating) and a suitably modified thiophene ring could be engineered to create such materials.
The incorporation of the morpholine unit may also impart desirable processing characteristics, such as improved solubility in organic solvents, which is a critical factor for the fabrication of thin-film electronic devices. taylorfrancis.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing [5-(Morpholin-4-yl)thiophen-2-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling morpholine with functionalized thiophene precursors. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the morpholine moiety to the thiophene ring. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature control : Reactions often proceed at 80–120°C to balance reaction rate and byproduct formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may improve coupling efficiency .
Q. Which spectroscopic and chromatographic techniques are recommended for structural validation of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of morpholine (δ ~3.5–3.7 ppm for N-CH₂ groups) and thiophene protons (δ ~6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 226.34) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Key findings : The morpholine group enhances electron density on the thiophene ring, increasing nucleophilicity at the methanol-substituted position .
- Validation : Compare computed IR spectra with experimental data to confirm vibrational modes (e.g., O-H stretch at ~3200–3400 cm⁻¹) .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Methodological Answer :
- Crystal growth : Slow evaporation from ethanol/water mixtures (1:1) at 4°C promotes single-crystal formation .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELXT or SHELXL software solves and refines the structure .
- Disorder handling : Partial occupancy refinement (e.g., for flexible morpholine rings) improves model accuracy .
- Validation tools : CheckCIF/PLATON identifies symmetry errors and hydrogen-bonding networks .
Q. How does the morpholine moiety influence the compound’s biological interactions, and what assays can evaluate its pharmacological potential?
- Methodological Answer :
- Mechanistic studies : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases. The morpholine group may form hydrogen bonds with active-site residues .
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
- Toxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) assess cytotoxicity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
- Reproducibility checks : Verify solvent purity, reaction atmosphere (e.g., inert gas vs. air), and catalyst lot variability .
- Cross-lab validation : Share samples with independent labs for NMR/MS comparison.
- Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem, CSD entries) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
